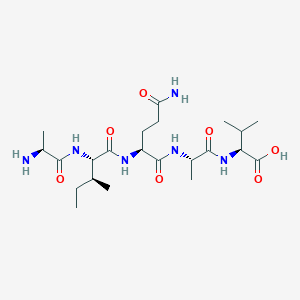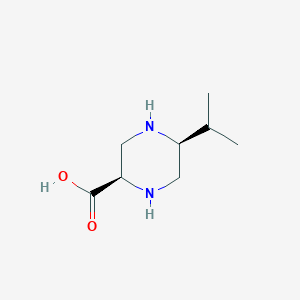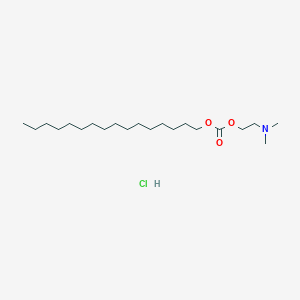![molecular formula C48H30N4O2 B14220354 2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] CAS No. 522634-65-7](/img/structure/B14220354.png)
2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with diphenylamino and carbonitrile substituents, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of diphenylamino and carbonitrile groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane)
- 4,4′-[4,4′-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]
Uniqueness
2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] stands out due to its specific combination of functional groups and structural features. This uniqueness makes it particularly valuable in applications requiring precise chemical properties and interactions.
Eigenschaften
CAS-Nummer |
522634-65-7 |
|---|---|
Molekularformel |
C48H30N4O2 |
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
2-[4-[3-cyano-6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-6-(N-phenylanilino)-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C48H30N4O2/c49-31-43-41-27-25-39(51(35-13-5-1-6-14-35)36-15-7-2-8-16-36)29-45(41)53-47(43)33-21-23-34(24-22-33)48-44(32-50)42-28-26-40(30-46(42)54-48)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H |
InChI-Schlüssel |
KQBVBNGIHWWUJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=C(O4)C5=CC=C(C=C5)C6=C(C7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


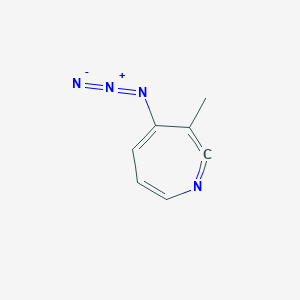


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
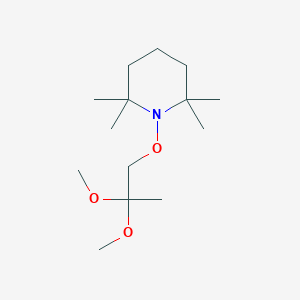

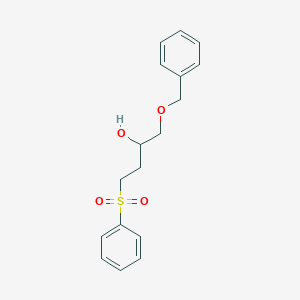

![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
